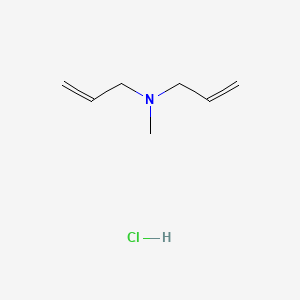

N-methyl diallylamine hydrochloride

Cat. No. B8632071

Key on ui cas rn:

13107-01-2

M. Wt: 147.64 g/mol

InChI Key: VNLHWLYAOHNSCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06906133B2

Procedure details

A four-necked reaction flask was fitted with a glass stir shaft connected to an overhead stirrer, a pH probe, a thermocouple, an addition funnel and a condenser. A Thermowatch® (manufactured by I-2-R, Instruments for Research and Industry Inc., Cheltenham, Pa.) was used to maintain the temperature throughout the reaction. After charging the reaction flask with 109 g of methyldiallylamine (MDAA, 98%), the reaction vessel was cooled with an ice bath. Using an addition funnel, 97 g of 37% hydrochloric acid (HCl) was slowly added to the stirred reaction vessel. The rate of addition was adjusted in order to maintain the temperature of the reaction mixture below 25° C. Upon finishing the addition of hydrochloric acid the ice bath was removed and the reaction mixture was stirred at ambient temperature for one hour. At this point the reaction mixture was a clear light yellow solution. Into this solution of MDAA·HCl, 0.5 g of Versenex® 80 (40% aqueous solution of the tetrasodium salt of ethylenediamine tetraacetate, available from Dow Chemical Co., Midland Mich.) and 200 g of deionized (DI) water was added. A septum was inserted in place of the addition funnel and a sparge of high purity nitrogen gas was started through the reaction mixture. A bubbler was attached at the condenser. The stirrer was started at 500 rpm and an insulated heating mantle was placed on the reaction flask and the reaction mixture was heated to 80° C. The reaction mixture was sparged with high purity N2 for 30 minutes. An aqueous initiator solution was prepared by dissolving 18 g of ammonium persulfate (APS) in 30 mL of DI water followed by sparging of the APS solution with high purity N2 for 30 minutes. While maintaining the N2 sparge and heating the reaction at 80° C., the APS initiator solution was added to the reaction flask using a syringe pump at a rate of 0.30 mL/min. until 10 mL of initiator solution had been added. The reaction temperature was maintained at 80° C. while stirring at 500 rpm for one hour. A second 10 mL portion of initiator solution was then added at 0.30 mL/min. and the reaction mixture was held at 80° C. for one hour after adding this 10 mL portion. The remaining initiator solution was then added at a rate of 0.30 mL/min. When all the initiator solution had been added the reaction mixture was maintained at 80° C. for one additional hour. Heating was then discontinued and 320 mL of deionized water were added. Analysis of the final product solution by 13C NMR showed that a MDAA monomer conversion of 99+% had been achieved. The RSV of the resin was 0.106 dL/g. Total solids of the product was 37.3% and the pH was 2.5.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

ammonium persulfate

Quantity

18 g

Type

reactant

Reaction Step Four

Name

APS

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

initiator

Quantity

10 mL

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH3:1][N:2]([CH2:6][CH:7]=[CH2:8])[CH2:3][CH:4]=[CH2:5].[ClH:9] |f:2.3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

109 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CC=C)CC=C

|

Step Two

|

Name

|

|

|

Quantity

|

97 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

ammonium persulfate

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

APS

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Six

[Compound]

|

Name

|

initiator

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir shaft

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A four-necked reaction flask was fitted with a glass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

throughout the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction vessel was cooled with an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The rate of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature of the reaction mixture below 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at ambient temperature for one hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

) and 200 g of deionized (DI) water was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a sparge of high purity nitrogen gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was sparged with high purity N2 for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An aqueous initiator solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by sparging of the APS solution with high purity N2 for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While maintaining the N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sparge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained at 80° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring at 500 rpm for one hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A second 10 mL portion of initiator solution was then added at 0.30 mL/min.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after adding this 10 mL portion

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The remaining initiator solution was then added at a rate of 0.30 mL/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When all the initiator solution had been added the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at 80° C. for one additional hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |